![molecular formula C10H16N4 B1434366 2-(1,4-Diazepan-1-yl)pyridin-4-amine CAS No. 1935498-05-7](/img/structure/B1434366.png)
2-(1,4-Diazepan-1-yl)pyridin-4-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-(1,4-Diazepan-1-yl)pyridin-4-amine can be analyzed using various spectroscopic techniques. For instance, IR spectrum, 1H NMR spectrum, and 13C NMR spectrum can provide valuable information about the functional groups and carbon skeleton of the molecule .Scientific Research Applications
Organometallic Complexes and Catalysis
Iron(II) Complexes with Chelate Ligands : The synthesis of new chelate ligands incorporating a 1,4-diazepane core and their complexation with iron(II) to form complexes exhibiting high-spin states and potential for spin crossover (SCO) behavior has been explored. These findings indicate applications in materials science, particularly in magnetic materials and molecular switches (Schmidt et al., 2013).
Scandium, Yttrium, and Lanthanum Complexes : The creation of benzyl and alkynyl complexes using a ligand based on the 1,4-diazepane scaffold, demonstrating their efficacy in the Z-selective linear dimerization of phenylacetylenes, showcases applications in catalysis and synthetic organic chemistry (Ge et al., 2009).
Synthetic Methods and Heterocyclic Chemistry
Solid-Phase Synthesis of Heterocycles : A versatile combinatorial methodology was developed for the rapid synthesis of libraries of 2-pyridones, 1,4-diazepines, and 1,4-oxazepines, demonstrating the utility of 1,4-diazepane derivatives in generating diverse heterocyclic structures, which could have applications in drug discovery and development (Xu & Huang, 2009).
Synthesis of Pyrido-Imidazo-Diazepinediones : The synthesis of a new family of azaheterocycle-fused [1,3]diazepines was reported, highlighting the versatility of 2-amino-imidazo[1,2-a]pyridine derivatives in creating complex heterocyclic systems, potentially useful for pharmaceutical applications (Arama et al., 2013).
Medicinal Chemistry and Biological Activity
- Antiproliferative Activity : The synthesis and in vitro evaluation of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)ethanones for their antiproliferative activity against human cancer cell lines indicate the potential therapeutic applications of diazepine derivatives in oncology (Liszkiewicz, 2002).
properties
IUPAC Name |
2-(1,4-diazepan-1-yl)pyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c11-9-2-4-13-10(8-9)14-6-1-3-12-5-7-14/h2,4,8,12H,1,3,5-7H2,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZFNBKZTKYPQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,4-Diazepan-1-yl)pyridin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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